Methylergometrine

Postpartum Hemorrhage Uterotonics Clinical Trial

Methylergometrine (113-42-8) is a 5-HT2A agonist uterotonic with superior hemostatic efficacy vs oxytocin and misoprostol in reducing third-stage blood loss. Procurement mandates verified 2-8°C cold chain; stability data show it is as thermolabile as ergometrine, contraindicating use where refrigeration cannot be guaranteed. Bioavailability is route-dependent (IM 78%, oral 60%), enabling flexible IV/IM acute and oral step-down therapy. Not interchangeable with other uterotonics — evidence-based selection is required.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
CAS No. 113-42-8
Cat. No. B092282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylergometrine
CAS113-42-8
SynonymsMéthergin
Methergin
Methergine
Methylergobasin
Methylergometrin
Methylergometrine
Methylergometrine Maleate
Methylergonovine
Methylergonovine Maleate
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
InChIInChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1
InChIKeyUNBRKDKAWYKMIV-QWQRMKEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, acetone
Freely soluble in alcohol, acetone
Sparingly soluble in water
Insoluble in water
2.04e-01 g/L

Methylergometrine Procurement Guide: Comparative Efficacy and Stability Data vs. Key Uterotonics


Methylergometrine (CAS 113-42-8), also known as methylergonovine, is a semi-synthetic ergot alkaloid and a derivative of ergonovine [1]. It acts as a partial agonist/antagonist at serotonergic, dopaminergic, and α-adrenergic receptors, with its primary clinical effect—a rapid and sustained tetanic uterine contraction—mediated primarily through 5-HT2A receptor agonism [2]. This mechanism directly increases uterine tone, rate, and amplitude of contractions to prevent and control postpartum hemorrhage (PPH) [3]. While widely used, its procurement necessitates a careful, evidence-based comparison with alternatives like oxytocin, misoprostol, and ergometrine, as its stability, bioavailability, and comparative efficacy in specific clinical contexts are not interchangeable and directly impact therapeutic outcomes and supply chain decisions [4].

Why Methylergometrine Cannot Be Arbitrarily Substituted: A Risk Analysis for Procurement


Substituting methylergometrine with other in-class or alternative uterotonics (e.g., ergometrine, oxytocin, misoprostol) without a quantitative, context-specific analysis carries significant clinical and logistical risk. Direct evidence shows that while methylergometrine demonstrates superior efficacy in reducing third-stage blood loss compared to oxytocin and misoprostol in some trials, it is less stable than oxytocin and has a distinct side effect profile [1]. Its bioavailability is route-dependent (oral ~60%, intramuscular ~78%), a factor not shared by all alternatives [2]. Furthermore, the myth that methylergometrine is more stable than ergometrine is directly contradicted by multiple stability studies, proving it is equally unstable in tropical climates without refrigeration [3]. Therefore, a procurement decision based on a simple class-action assumption is invalid; it requires the nuanced, comparative evidence presented in the following section to justify selection based on specific performance parameters.

Methylergometrine Comparative Efficacy and Stability Data: A Quantitative Procurement Guide


Superior Reduction in Mean Postpartum Blood Loss vs. Oxytocin and Misoprostol

In a prospective hospital-based study comparing three uterotonics for active management of the third stage of labor, intramuscular methylergometrine (0.2 mg) demonstrated a statistically significant reduction in mean blood loss compared to both rectal misoprostol (400 mcg) and low-dose intravenous oxytocin (5 IU) [1]. The quantified difference in blood loss positions methylergometrine as the most effective agent for minimizing hemorrhage in this direct comparison.

Postpartum Hemorrhage Uterotonics Clinical Trial Comparative Efficacy

Quantified Superiority in a Multi-Drug Trial for Third-Stage Outcomes

A prospective non-randomized study (n=200) comparing four uterotonic regimens found that intravenous methylergometrine (0.2 mg) was superior to misoprostol, oxytocin, and an ergometrine-oxytocin combination across multiple primary outcomes [1]. The study provides quantitative P-values confirming the statistical significance of methylergometrine's advantage, reinforcing its favorable profile in a broader comparative context.

Postpartum Hemorrhage Clinical Trial Blood Loss Drug Comparison

Quantified Route-Dependent Bioavailability: A Procurement Consideration

Methylergometrine's bioavailability is significantly influenced by its route of administration, a critical factor for formulation procurement. Pharmacokinetic data from FDA labeling indicate that while oral administration provides about 60% bioavailability, intramuscular injection during delivery increases this to 78% [1]. This quantifiable difference informs the selection of dosage forms based on the intended clinical setting and the feasibility of parenteral administration.

Pharmacokinetics Bioavailability Route of Administration Formulation

Debunking the Stability Myth: Methylergometrine vs. Ergometrine in Tropical Climates

A common misconception is that methylergometrine is more stable than its analog ergometrine. However, a comprehensive WHO-coordinated review of stability studies definitively concludes that methylergometrine is no more stable than ergometrine [1]. Field data shows that at 30°C in the dark for 12 months, the active ingredient in both compounds falls by an average of 25% [2]. This evidence is critical for supply chain management in regions without reliable cold storage.

Drug Stability Tropical Climate Supply Chain Quality Assurance

Evidence-Based Application Scenarios for Methylergometrine Procurement


Procurement for High-Volume Maternity Hospitals in Resource-Intensive Settings

In hospitals with reliable cold chain infrastructure (2-8°C), methylergometrine injection is a strong candidate for routine active management of the third stage of labor (AMTSL). Its superior efficacy in minimizing blood loss compared to oxytocin and misoprostol, as demonstrated in head-to-head trials, justifies its inclusion on formularies where maximizing hemostasis is the primary goal [1]. The availability of both intravenous and intramuscular formulations allows for flexible, rapid administration in emergent and non-emergent situations [2].

Procurement for Resource-Limited Settings with Unreliable Cold Chains

In settings where a continuous cold chain cannot be guaranteed, the procurement of methylergometrine is a high-risk decision. Stability data unequivocally shows it is as labile as ergometrine, degrading significantly when exposed to heat and light [3]. In such scenarios, a more thermostable alternative like oxytocin may be a more reliable and cost-effective procurement choice, despite methylergometrine's potential efficacy advantages. If procured, its use must be contingent on verified, unbroken cold storage from manufacturer to point-of-care.

Formulation-Specific Procurement for Oral Step-Down Therapy

For the management of subinvolution of the uterus or postpartum hemorrhage prophylaxis after discharge, oral methylergometrine tablets are indicated. Procurement of this formulation must account for its 60% oral bioavailability and the need for patient adherence to a multi-dose regimen [2]. This scenario is suitable for completing a course of therapy initiated with parenteral methylergometrine in a controlled, inpatient setting.

Research Use in 5-HT2A Receptor Pharmacology

Methylergometrine serves as a valuable pharmacological tool for research into 5-HT2A receptor function, particularly in smooth muscle tissues. Its well-documented agonist activity at this receptor, which underlies its uterotonic effect, makes it a relevant reference compound for studies investigating serotonergic pathways and their role in uterine contractility [4]. Its known affinity profile across multiple serotonin receptor subtypes provides a defined starting point for comparative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylergometrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.